molecular formula C27H25N3O2 B2637758 8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-72-1

8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2637758
CAS No.: 866344-72-1
M. Wt: 423.516
InChI Key: SVWDDMWSVOJNRI-UHFFFAOYSA-N
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Description

8-Ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class, characterized by a fused pyrazole-quinoline core. Its structure includes three key substituents:

  • 8-Ethoxy group: Enhances lipophilicity and may influence metabolic stability .
  • 5-[(4-Methylphenyl)methyl]: A hydrophobic benzyl group that could modulate solubility and receptor interactions .

Pyrazoloquinolines are broadly studied for pharmaceutical applications, including antioxidant, anticholinesterase, and kinase inhibitory activities .

Properties

IUPAC Name

8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-4-32-22-13-14-25-23(15-22)27-24(17-30(25)16-19-7-5-18(2)6-8-19)26(28-29-27)20-9-11-21(31-3)12-10-20/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWDDMWSVOJNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone.

    Quinoline Ring Formation: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the quinoline ring.

    Introduction of Substituents: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions, using ethyl and methyl halides, respectively.

    Final Coupling: The final step involves the coupling of the pyrazoloquinoline core with the 4-methylphenylmethyl group, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of various substituted pyrazoloquinoline derivatives.

Scientific Research Applications

8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Signal Transduction: Influencing cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key References
8-Ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (Target) 8-OEt, 3-(4-OMePh), 5-(4-MeBz) C₂₉H₂₇N₃O₂ 461.55*
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline 8-Me, 3-Ph, 5-(4-MeBz) C₂₅H₂₁N₃ 363.46
8-Fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline 8-F, 3-(4-FPh), 5-(2-OMeBz) C₂₅H₁₈F₂N₃O 438.43
5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline 7,8-OMe, 3-(4-MePh), 5-(3-FBz) C₂₆H₂₂FN₃O₂ 451.48

*Calculated based on analogous structures.

Key Observations :

  • Lipophilicity : The ethoxy group (OEt) at position 8 in the target compound increases molecular weight and lipophilicity compared to methyl (Me) or fluoro (F) substituents .
  • Electronic Effects : The 4-methoxyphenyl group at position 3 provides stronger electron-donating effects than phenyl or fluorophenyl groups, which may enhance interactions with aromatic residues in enzymes .

Comparison :

  • The target compound likely requires Pd-catalyzed cross-coupling for introducing the 4-methoxyphenyl group, similar to .
  • Ultrasonic methods () could improve reaction efficiency compared to traditional reflux, as seen in the synthesis of 4-aminoquinolines .

Target Compound Predictions :

  • The 4-methoxyphenyl and ethoxy groups may synergize to enhance both antioxidant and anticholinesterase activities.
  • The 4-methylbenzyl group could reduce cytotoxicity compared to fluorinated analogs .

Biological Activity

8-Ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound belonging to the pyrazoloquinoline class. Its unique structure, characterized by multiple substituents, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O3C_{20}H_{24}N_4O_3, with a molecular weight of approximately 368.4 g/mol. The compound features an ethoxy group, a methoxyphenyl group, and a 4-methylphenylmethyl group, which contribute to its diverse biological properties.

Antimicrobial Activity

Research indicates that pyrazoloquinoline derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains using the disc diffusion method. The results showed that certain derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli18
8-Ethoxy...Pseudomonas aeruginosa22

Antitumor Activity

The compound has also been explored for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Receptor Binding : It exhibits affinity for certain receptors that regulate cell growth and apoptosis, enhancing its potential as an anticancer agent.

Study on Antibacterial Properties

A study conducted by El Faydy et al. synthesized several quinolin derivatives, including those structurally related to the target compound. The results indicated that these derivatives had varying degrees of antibacterial activity, with some showing effectiveness comparable to standard antibiotics .

Study on Antitumor Effects

In another study focusing on pyrazoloquinolines, researchers assessed the cytotoxic effects on human cancer cell lines. The findings revealed that the compound induced significant apoptosis in treated cells, with IC50 values indicating potent antitumor activity .

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